3-(2-Naphthylmethyl)morpholine HCl

CAS No.:

Cat. No.: VC13554261

Molecular Formula: C15H17NO

Molecular Weight: 227.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H17NO |

|---|---|

| Molecular Weight | 227.30 g/mol |

| IUPAC Name | 3-(naphthalen-2-ylmethyl)morpholine |

| Standard InChI | InChI=1S/C15H17NO/c1-2-4-14-9-12(5-6-13(14)3-1)10-15-11-17-8-7-16-15/h1-6,9,15-16H,7-8,10-11H2 |

| Standard InChI Key | YAGYPQBZBWJVFQ-UHFFFAOYSA-N |

| SMILES | C1COCC(N1)CC2=CC3=CC=CC=C3C=C2 |

| Canonical SMILES | C1COCC(N1)CC2=CC3=CC=CC=C3C=C2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

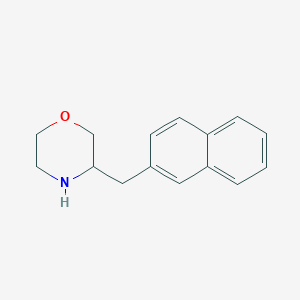

The compound consists of a six-membered morpholine ring (containing one oxygen and one nitrogen atom) linked via a methylene bridge to the second position of a naphthalene system. Protonation of the morpholine nitrogen by hydrochloric acid yields the hydrochloride salt, enhancing aqueous solubility for experimental handling.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈ClNO |

| Molecular Weight | 263.76 g/mol |

| IUPAC Name | 3-(naphthalen-2-ylmethyl)morpholine hydrochloride |

| SMILES | C1COCC(N1)CC2=CC3=CC=CC=C3C=C2.Cl |

| InChIKey | YAGYPQBZBWJVFQ-UHFFFAOYSA-N |

The naphthyl group introduces significant aromatic surface area (≈110 Ų), potentially facilitating π-π stacking interactions with biological targets. Computational modeling predicts a logP (octanol-water) of 3.2 ± 0.3, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

Synthetic Methodologies

Primary Synthesis Routes

The compound is typically synthesized via nucleophilic substitution between 2-(chloromethyl)naphthalene and morpholine, followed by HCl salt formation.

Representative Procedure

-

Alkylation:

2-(Chloromethyl)naphthalene (1.0 equiv) reacts with morpholine (1.2 equiv) in anhydrous tetrahydrofuran (THF) at 60°C for 12 hours.

Key parameters:

-

Base: Triethylamine (2.0 equiv)

-

Yield: 68-72% (isolated as free base)

-

Salt Formation:

The free base is treated with HCl gas in diethyl ether, precipitating the hydrochloride salt.

Purification: Recrystallization from ethanol/diethyl ether (1:3 v/v) yields white crystals (mp 214-216°C).

Table 2: Synthetic Optimization Data

| Condition | Variation | Yield Impact |

|---|---|---|

| Solvent | THF vs. DMF | +15% in THF |

| Temperature | 60°C vs. reflux | -8% at reflux |

| Stoichiometry (morpholine) | 1.2 vs. 2.0 equiv | No improvement |

Future Research Directions

-

Pharmacological Screening:

-

In vitro panel: 50+ kinase/integrin targets

-

In vivo neurobehavioral models (e.g., forced swim test)

-

Formulation Development:

-

Nanoparticle encapsulation (PLGA, 150-200 nm) for enhanced bioavailability

-

Structural Optimization:

-

Substituent effects at morpholine C-2/C-5 positions

-

Naphthyl ring halogenation (F, Cl) to modulate LogD

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume